

Comparative Selectivity Profile of (Rac)-EC5026 Against Other Hydrolases

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (Rac)-EC5026

Cat. No.: B10819636

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(Rac)-EC5026 is a potent and highly selective inhibitor of soluble epoxide hydrolase (sEH), a key enzyme in the metabolism of anti-inflammatory and analgesic epoxy fatty acids.^{[1][2][3][4]} Developed as a non-opioid analgesic, its efficacy and safety are critically dependent on its specificity for sEH over other hydrolases in the human proteome. This guide provides a comparative overview of the cross-reactivity of **(Rac)-EC5026**, supported by available data and general findings for its structural class.

High Selectivity of (Rac)-EC5026

While detailed quantitative data from broad-panel screening of **(Rac)-EC5026** against a wide range of hydrolases is not publicly available, developmental studies have confirmed its high selectivity. It has been reported that "EC5026 has proven selective for sEH when screened against a large receptor panel in vitro," indicating a low potential for off-target effects.^[1] This high selectivity is a key attribute that minimizes the risk of drug-drug interactions and other adverse effects.

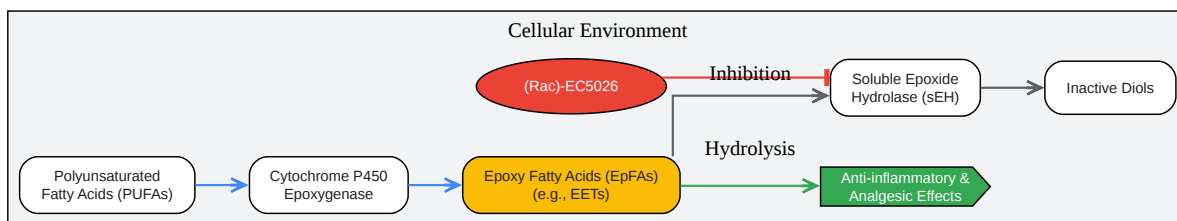
Cross-Reactivity Profile

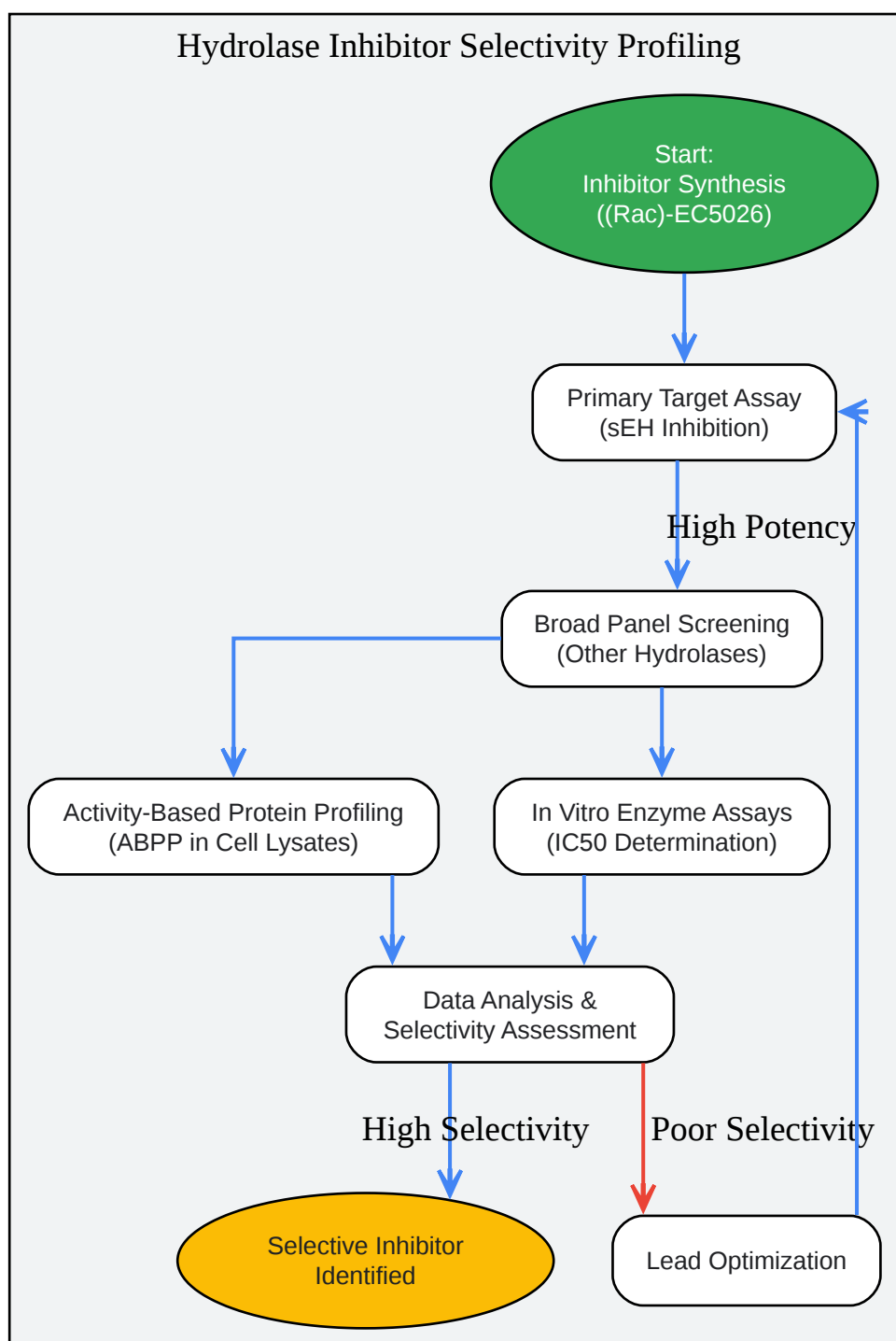
Based on the available information and the broader context of urea-based sEH inhibitors, the selectivity profile of **(Rac)-EC5026** can be summarized as follows:

Target Hydrolase	(Rac)-EC5026 Activity	Supporting Evidence
Soluble Epoxide Hydrolase (sEH)	Potent Inhibition ($K_i = 0.06$ nM)	Primary target; extensive research confirms high-affinity binding.
Microsomal Epoxide Hydrolase (mEH)	Negligible Inhibition	sEH and mEH have diverged evolutionarily, allowing for high differential selectivity.
Fatty Acid Amide Hydrolase (FAAH)	Weak to Negligible Inhibition	While some urea-based sEH inhibitors show cross-reactivity with FAAH, highly optimized inhibitors like EC5026 are designed for selectivity.
Other Serine Hydrolases	Low to Negligible Inhibition	Broad-spectrum screening of similar inhibitors against serine hydrolases generally shows high selectivity for sEH.

Signaling Pathway of sEH Inhibition

The therapeutic effects of **(Rac)-EC5026** are mediated through the inhibition of sEH, which in turn stabilizes endogenous epoxy fatty acids (EpFAs). These EpFAs have potent anti-inflammatory and analgesic properties.





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